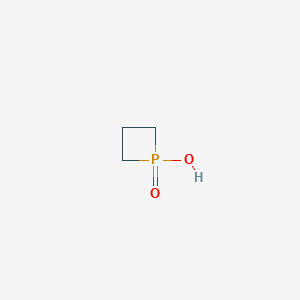
1-Hydroxyphosphetane 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyphosphetane 1-oxide is a unique organophosphorus compound characterized by a four-membered ring structure containing phosphorus. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both a hydroxyl group and an oxide functionality makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Hydroxyphosphetane 1-oxide typically involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition to an alkene. The resulting intermediate undergoes carbocation rearrangement and intramolecular nucleophilic addition, leading to the formation of the phosphetane ring. The final step involves oxidation to obtain this compound . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Hydroxyphosphetane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-Hydroxyphosphetane 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Hydroxyphosphetane 1-oxide involves its ability to form stable complexes with various substrates. The hydroxyl group and the oxide functionality allow it to participate in hydrogen bonding and coordinate with metal ions. This makes it an effective catalyst in certain chemical reactions and a useful ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Hydroxyphosphetane 1-oxide include:
Phosphinates: These compounds have similar phosphorus-oxygen bonds but differ in their ring structures.
Phosphonates: These compounds also contain phosphorus-oxygen bonds but have different functional groups attached to the phosphorus atom.
Phosphine oxides: These compounds are structurally similar but lack the hydroxyl group present in this compound. The uniqueness of this compound lies in its four-membered ring structure and the presence of both hydroxyl and oxide functionalities, which provide it with distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C3H7O2P |
|---|---|
Molekulargewicht |
106.06 g/mol |
IUPAC-Name |
1-hydroxy-1λ5-phosphetane 1-oxide |
InChI |
InChI=1S/C3H7O2P/c4-6(5)2-1-3-6/h1-3H2,(H,4,5) |
InChI-Schlüssel |
GXFXXRGXUCTBEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(=O)(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



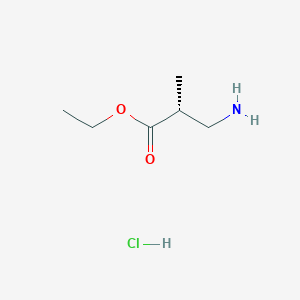
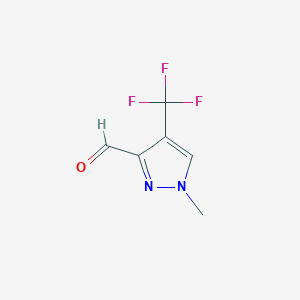
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)

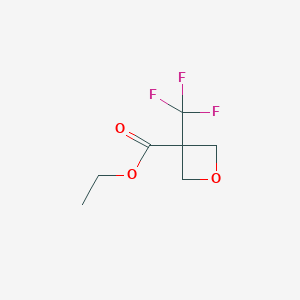
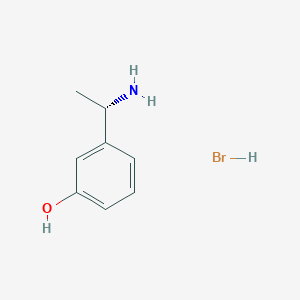
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
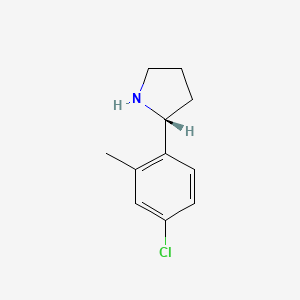
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
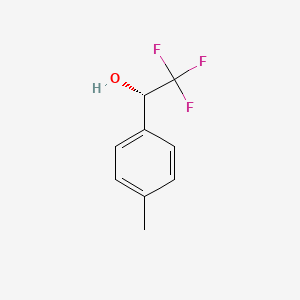

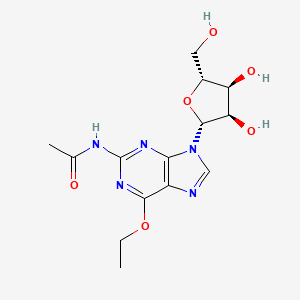
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
